
Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)-: is a chemical compound with the molecular formula C16H15ClO3. It is known for its unique structure, which includes a benzene ring substituted with a propanoic acid group, a chlorine atom, and a phenylmethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form the intermediate benzyl ether. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of substituted benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: In the industrial sector, Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These changes can influence its interaction with biological molecules and systems .
Comparaison Avec Des Composés Similaires
Phenylpropanoic acid: A carboxylic acid with a similar structure but lacking the chlorine and phenylmethoxy groups.
Benzenepropanoic acid, 3-phenylpropyl ester: Another related compound with a different ester group.
Uniqueness: Benzenepropanoic acid, 3-chloro-4-(phenylmethoxy)- is unique due to the presence of the chlorine and phenylmethoxy groups, which impart distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
79669-13-9 |
|---|---|
Formule moléculaire |
C16H15ClO3 |
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
3-(3-chloro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H15ClO3/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11H2,(H,18,19) |
Clé InChI |
DZYUXEQPUIHQEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


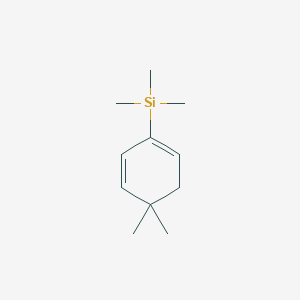
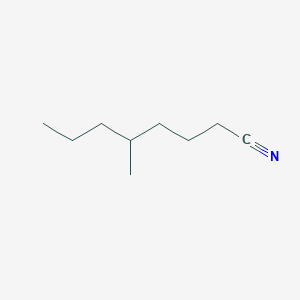
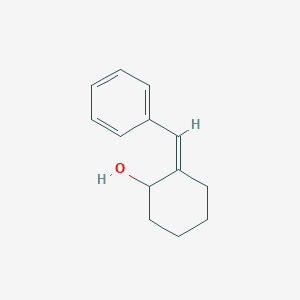
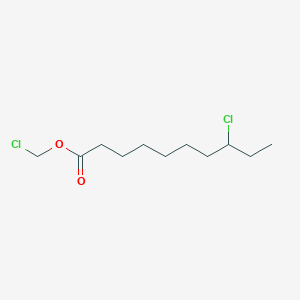
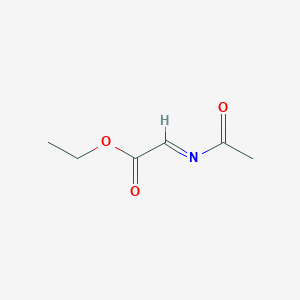
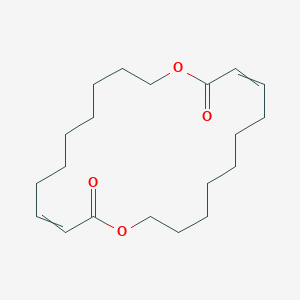
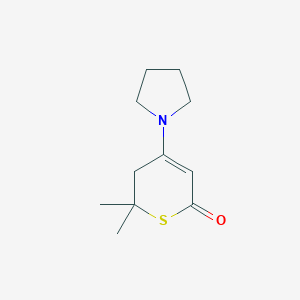
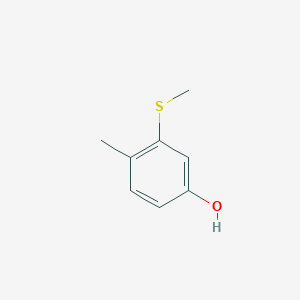

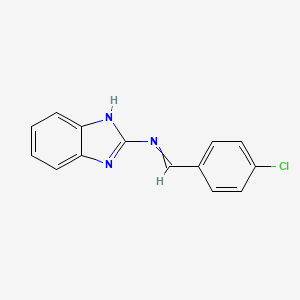
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
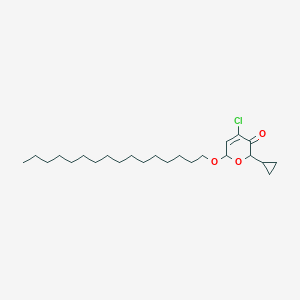
![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
